molecular formula C22H20BrN5O2 B11249670 Methyl 2-({6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Methyl 2-({6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Cat. No.: B11249670
M. Wt: 466.3 g/mol
InChI Key: XJKKYCCZUMJTAY-UHFFFAOYSA-N
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Description

Methyl 2-({6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes::

    One-Bond Formation:

Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area continues to evolve.

Chemical Reactions Analysis

Types of Reactions::

    Cyclization: The formation of the imidazole ring involves cyclization reactions.

    Functional Group Compatibility: The methodology considers functional group compatibility during bond formation.

Common Reagents and Conditions::

    Nickel Catalysts: Used for the addition to nitriles.

    Tautomerization: Key step in the reaction.

    Dehydrative Cyclization: Forms the desired 2,4-disubstituted NH-imidazoles.

Major Products:: The major product is the 2,4-disubstituted NH-imidazole, which can vary based on the specific coupling partners.

Scientific Research Applications

Methyl 2-({6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate finds applications in various fields:

    Pharmaceuticals: Potential drug candidates due to its unique structure.

    Agrochemicals: Agricultural applications.

    Functional Materials: Used in dyes for solar cells and other optical applications.

    Catalysis: May serve as a catalyst in specific reactions.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. Molecular targets and pathways involved are still being elucidated.

Comparison with Similar Compounds

While detailed comparisons are scarce, Methyl 2-({6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate stands out due to its unique structure. Similar compounds include other imidazoles and related heterocycles.

Properties

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

IUPAC Name

methyl 2-[[6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C22H20BrN5O2/c1-27(2)15-10-8-14(9-11-15)20-21(28-13-18(23)24-12-19(28)26-20)25-17-7-5-4-6-16(17)22(29)30-3/h4-13,25H,1-3H3

InChI Key

XJKKYCCZUMJTAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=C(N=CC3=N2)Br)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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